molecular formula C9H12O3S B012389 4-(1-Hydroxy-2-methylsulfanylethyl)benzene-1,2-diol CAS No. 104692-99-1

4-(1-Hydroxy-2-methylsulfanylethyl)benzene-1,2-diol

Cat. No.: B012389
CAS No.: 104692-99-1
M. Wt: 200.26 g/mol
InChI Key: GDDBGNBZWLZKEN-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol is an organic compound characterized by the presence of both hydroxyl and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol typically involves the reaction of 3,4-dihydroxybenzaldehyde with methylthiol in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating to a specific temperature to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The thioether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory Effects: The compound may inhibit inflammatory pathways by modulating cytokine production.

    Anticancer Activity: It may induce apoptosis in cancer cells by affecting specific signaling pathways.

Comparison with Similar Compounds

    3,4-Dihydroxyphenyl Ethanol: Shares similar hydroxyl groups but lacks the thioether group.

    1-(3,4-Dihydroxyphenyl)ethanone: Contains a ketone group instead of the thioether group.

This comprehensive overview highlights the significance of 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

CAS No.

104692-99-1

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

4-(1-hydroxy-2-methylsulfanylethyl)benzene-1,2-diol

InChI

InChI=1S/C9H12O3S/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4,9-12H,5H2,1H3

InChI Key

GDDBGNBZWLZKEN-UHFFFAOYSA-N

SMILES

CSCC(C1=CC(=C(C=C1)O)O)O

Canonical SMILES

CSCC(C1=CC(=C(C=C1)O)O)O

Synonyms

1,2-Benzenediol, 4-[1-hydroxy-2-(methylthio)ethyl]- (9CI)

Origin of Product

United States

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